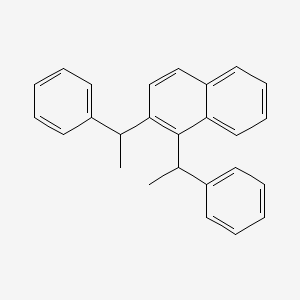
1,2-Bis(1-phenylethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(1-phenylethyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two phenylethyl groups attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(1-phenylethyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(1-phenylethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
1,2-Bis(1-phenylethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(1-phenylethyl)naphthalene involves its interaction with molecular targets through various pathways. The aromatic rings can participate in π-π interactions, while the phenylethyl groups may enhance lipophilicity, facilitating membrane penetration. These properties make it a versatile compound in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenylethane: Similar structure but lacks the naphthalene ring.
1,2-Diethylbenzene: Contains ethyl groups instead of phenylethyl groups.
Naphthalene: The parent compound without any substituents.
Uniqueness
1,2-Bis(1-phenylethyl)naphthalene is unique due to the presence of both naphthalene and phenylethyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
114292-87-4 |
|---|---|
Formule moléculaire |
C26H24 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1,2-bis(1-phenylethyl)naphthalene |
InChI |
InChI=1S/C26H24/c1-19(21-11-5-3-6-12-21)24-18-17-23-15-9-10-16-25(23)26(24)20(2)22-13-7-4-8-14-22/h3-20H,1-2H3 |
Clé InChI |
SRJKNCWHUWRHLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




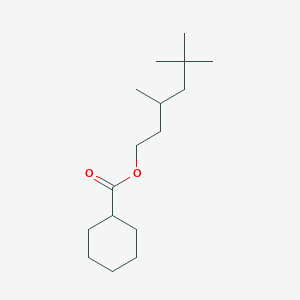
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
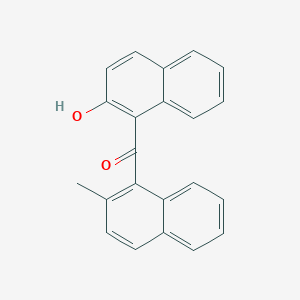
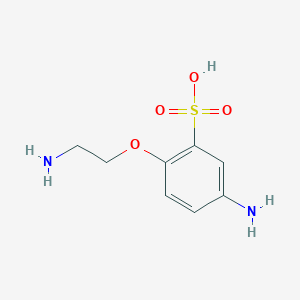
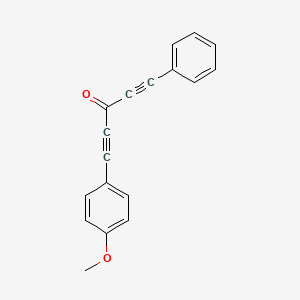
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)
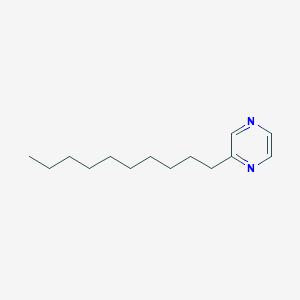
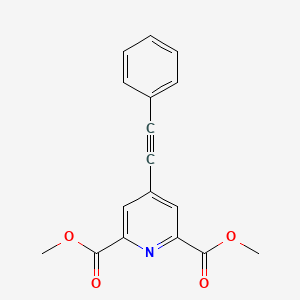
![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)
